Melannein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Melanin is a naturally occurring pigment that is responsible for the color of our skin, hair, and eyes. It is produced by specialized cells known as melanocytes, which are found in the skin, hair follicles, and eyes. Melanin plays a vital role in protecting our skin from harmful UV radiation and other environmental stressors. In recent years, there has been a growing interest in the synthesis and application of melanin in various scientific fields, including biomedicine, materials science, and nanotechnology.

Wissenschaftliche Forschungsanwendungen

1. Chemical Composition and Synthesis

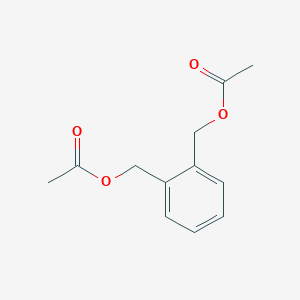

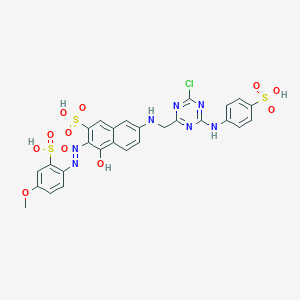

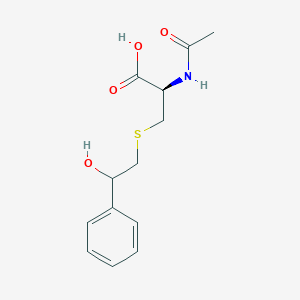

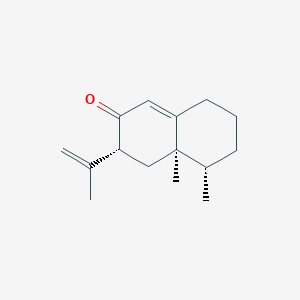

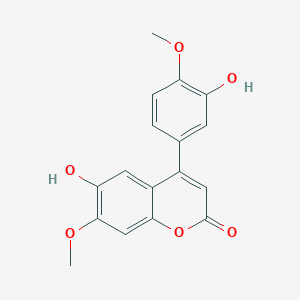

Melannein, identified in Dalbergia species, is a 4-phenylcoumarin. The study by Donnelly, Donnelly, and O'sullivan (1968) highlighted its extraction from Dalbergia baroni Baker heartwood and established its constitution. They also described the syntheses of O-dimethylmelannein and O-diethylmelannein (Donnelly, Donnelly, & O'sullivan, 1968).

2. Therapeutic Applications in Sleep Disorders

Melatonin, often confused with melannein, has been widely studied for its efficacy in treating primary adult sleep disorders. Auld et al. (2017) conducted a meta-analysis, demonstrating its effectiveness in reducing sleep onset latency in primary insomnia and regulating sleep-wake patterns in blind patients (Auld, Maschauer, Morrison, Skene, & Riha, 2017).

3. Oncostatic Actions and Cancer Treatment

Vijayalaxmi, Thomas, Reiter, and Herman (2002) investigated melatonin's role as a direct free radical scavenger and an immunomodulatory agent. Their study supports melatonin's potential in cancer treatment, showing its protective effect on healthy cells against radiation-induced and chemotherapeutic drug-induced toxicity (Vijayalaxmi, Thomas, Reiter, & Herman, 2002).

4. Neuroprotection in Spinal Cord Injury

Research by Samantaray et al. (2008) demonstrated that melatonin provides neuroprotective effects in spinal cord injury (SCI). Their study suggested melatonin's role in ameliorating Ca2+-mediated events, including calpain activation, following SCI (Samantaray, Sribnick, Das, Knaryan, Matzelle, Yallapragada, Reiter, Ray, & Banik, 2008).

5. Role in Parasitic Diseases

Cardenas, Chacin-Bonilla, and Bonilla (2023) explored melatonin's roles in the pathophysiology of parasitic infections and its potential clinical applications. This review underlines melatonin's importance as an affordable and safe option in controlling parasitic diseases (Cardenas, Chacin-Bonilla, & Bonilla, 2023).

6. Antitumor Effects of Melittin

Liu et al. (2016) discussed the anticancer effects of bee venom and its main compound melittin (MEL). They highlighted its role in inhibiting the proliferation, apoptosis, metastasis, and angiogenesis of cancerous cells, pointing out its potential in cancer treatment (Liu, Hao, Zhang, An, Zhao, Chen, Zhang, Yang, 2016).

7. Melatonin as a Radioprotective Agent

Vijayalaxmi, Reiter, Tan, Herman, and Thomas (2004) reviewed melatonin's potential as a radioprotective agent. Their research suggests that melatonin, due to its radical scavenging ability, can protect mammalian cells from the toxic effects of ionizing radiation (Vijayalaxmi, Reiter, Tan, Herman, & Thomas, 2004).

8. Neuroprotection in Stroke

Watson, Diamandis, Gonzales-Portillo, Reyes, and Borlongan (2016) examined melatonin's role as a free radical scavenger and antioxidant in stroke neuroprotection. They discussed potential melatonin-based therapeutics for stroke, highlighting its efficacy in treating central nervous system disorders (Watson, Diamandis, Gonzales-Portillo, Reyes, & Borlongan, 2016).

Eigenschaften

CAS-Nummer |

10386-55-7 |

|---|---|

Produktname |

Melannein |

Molekularformel |

C17H14O6 |

Molekulargewicht |

314.29 g/mol |

IUPAC-Name |

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3 |

InChI-Schlüssel |

XZOXEPMJIGHPMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.